Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate
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Overview
Description
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a carboxylate ester
Scientific Research Applications
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives that are functionalized to introduce the fluorine and hydroxyl groups.
Fluorination: A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the desired position on the cyclohexane ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent (CrO3/H2SO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of 4-fluoro-3-ketocyclohexane-1-carboxylate
Reduction: Formation of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-methanol
Substitution: Formation of various substituted cyclohexane derivatives
Mechanism of Action
The mechanism of action of Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1r,3r,4r)-3-amino-4-hydroxycyclohexanecarboxylate: Similar structure but with an amino group instead of a fluorine atom.
Ethyl (1r,3r,4r)-4-chloro-3-hydroxycyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, binding affinity, and overall bioactivity, making this compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
ethyl (1R,3R,4R)-4-fluoro-3-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3/t6-,7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNXUUXPCOSIOS-BWZBUEFSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]([C@@H](C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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